

# molecular structure and formula of 4-bromo-3-methylbut-1-ene

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## Compound of Interest

Compound Name: 4-bromo-3-methylbut-1-ene

Cat. No.: B6603367

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## An In-depth Technical Guide to 4-Bromo-3-methylbut-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and chemical behavior of **4-bromo-3-methylbut-1-ene**. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise data and actionable insights.

## Molecular Structure and Formula

**4-Bromo-3-methylbut-1-ene** is a halogenated alkene with a branched hydrocarbon chain. Its structure consists of a four-carbon butene backbone with a bromine atom attached to the fourth carbon and a methyl group at the third carbon. The double bond is located between the first and second carbons.

The molecular formula of **4-bromo-3-methylbut-1-ene** is  $C_5H_9Br$ .<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> Its IUPAC name is **4-bromo-3-methylbut-1-ene**. The structure is confirmed as  $CH_2=CH-CH(CH_3)-CH_2Br$ .

Below is a diagram illustrating the molecular structure of **4-bromo-3-methylbut-1-ene**.

Molecular structure of **4-bromo-3-methylbut-1-ene**.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-bromo-3-methylbut-1-ene** is presented in the table below. These properties are essential for designing experimental setups, purification procedures, and for predicting the compound's behavior in various chemical environments.

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>9</sub> Br
Molecular Weight	149.03 g/mol <a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	4-bromo-3-methylbut-1-ene
CAS Registry Number	31950-55-7 <a href="#">[2]</a>
Boiling Point	Not available
Density	Not available
InChI	InChI=1S/C5H9Br/c1-3-5(2)4-6/h3,5H,1,4H2,2H3 <a href="#">[2]</a>
InChIKey	IIRUREIGPQBHMF-UHFFFAOYSA-N <a href="#">[2]</a>

## Spectroscopic Data

While specific experimental spectra for **4-bromo-3-methylbut-1-ene** are not readily available in public databases, the expected spectral features can be predicted based on its molecular structure and data from analogous compounds.

### <sup>1</sup>H NMR Spectroscopy (Predicted):

- Vinyl protons (-CH=CH<sub>2</sub>): Multiplets in the range of 5.0-6.0 ppm.
- Allylic proton (-CH(CH<sub>3</sub>)-): A multiplet, likely shifted downfield due to the adjacent bromine, expected around 2.5-3.0 ppm.
- Methylene protons (-CH<sub>2</sub>Br): A doublet around 3.4-3.6 ppm.

- Methyl protons (-CH<sub>3</sub>): A doublet around 1.1-1.3 ppm.

#### <sup>13</sup>C NMR Spectroscopy (Predicted):

- Vinyl carbons (=CH<sub>2</sub> and =CH-): Peaks in the range of 115-140 ppm.
- Allylic carbon (-CH(CH<sub>3</sub>)-): A peak around 40-50 ppm.
- Methylene carbon (-CH<sub>2</sub>Br): A peak around 35-45 ppm.
- Methyl carbon (-CH<sub>3</sub>): A peak in the aliphatic region, around 15-20 ppm.

#### Infrared (IR) Spectroscopy (Predicted):

- C=C stretch: A characteristic absorption band around 1640-1680 cm<sup>-1</sup>.
- =C-H stretch: Bands above 3000 cm<sup>-1</sup>.
- C-H stretch (aliphatic): Bands just below 3000 cm<sup>-1</sup>.
- C-Br stretch: A strong absorption in the fingerprint region, typically between 500-600 cm<sup>-1</sup>.

## Synthesis and Experimental Protocols

A common synthetic route to **4-bromo-3-methylbut-1-ene** involves the allylic bromination of 3-methyl-1-butene. While a specific detailed protocol for this exact transformation is not widely published, a general procedure can be adapted from standard allylic bromination reactions using N-bromosuccinimide (NBS) in the presence of a radical initiator.

#### General Experimental Protocol for Allylic Bromination:

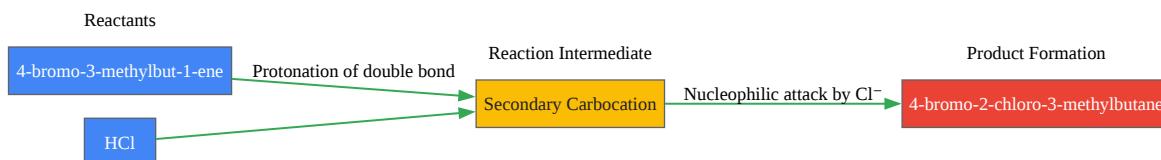
- Reaction Setup: A solution of 3-methyl-1-butene in a non-polar solvent (e.g., carbon tetrachloride) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Reagent Addition: N-bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide) are added to the flask.

- Reaction Conditions: The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction. The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
- Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
- Purification: The filtrate is washed with water and brine, dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield **4-bromo-3-methylbut-1-ene**.

## Reaction Mechanisms: Electrophilic Addition

**4-Bromo-3-methylbut-1-ene**, being an alkene, undergoes electrophilic addition reactions. A key example is the reaction with hydrohalic acids like hydrogen chloride (HCl). The reaction proceeds via a carbocation intermediate, following Markovnikov's rule where the electrophile ( $\text{H}^+$ ) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

The following diagram illustrates the logical workflow of the electrophilic addition of HCl to **4-bromo-3-methylbut-1-ene**.



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